molecular formula C22H23FN2O3S B2516353 N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide CAS No. 920379-41-5

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide

Cat. No.: B2516353
CAS No.: 920379-41-5
M. Wt: 414.5
InChI Key: YQHONOGNGOXJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene ring, a sulfonamide group, and a morpholinoethyl side chain with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide typically involves multiple steps:

    Formation of the Naphthalene-1-sulfonamide Core: This step involves the sulfonation of naphthalene to form naphthalene-1-sulfonic acid, followed by conversion to the sulfonyl chloride using reagents like thionyl chloride. The sulfonyl chloride is then reacted with an amine to form the sulfonamide.

    Introduction of the Morpholinoethyl Group: The morpholinoethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the sulfonamide with a suitable morpholine derivative under basic conditions.

    Addition of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions, such as the presence of a catalyst or heat.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a tool in biochemical assays.

    Materials Science: It is explored for its properties as a building block in the synthesis of advanced materials, such as polymers or nanomaterials.

    Industry: The compound’s unique chemical structure makes it a candidate for use in the development of new industrial chemicals or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide
  • N-(2-(4-bromophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide
  • N-(2-(4-methylphenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide

Uniqueness

N-(2-(4-fluorophenyl)-2-morpholinoethyl)naphthalene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c23-19-10-8-18(9-11-19)21(25-12-14-28-15-13-25)16-24-29(26,27)22-7-3-5-17-4-1-2-6-20(17)22/h1-11,21,24H,12-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHONOGNGOXJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.